L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. This compound is characterized by the presence of multiple amino acids, including proline, lysine, and ornithine, each of which plays a crucial role in its structure and function. The compound’s unique structure allows it to participate in various biochemical processes, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of amino acids using reagents such as carbodiimides or active esters. The final step involves the deprotection of amino groups to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Scientific Research Applications
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan: Another peptide with similar amino acid composition but different functional groups.
L-Glutamine, L-alanyl-L-prolyl-L-lysyl-L-arginyl: A peptide with a different sequence of amino acids but similar structural complexity
Uniqueness
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
583824-02-6 |
---|---|
Molecular Formula |
C34H64N16O7 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H64N16O7/c35-14-2-1-8-21(46-26(51)20-9-3-15-42-20)27(52)48-23(11-5-17-44-33(38)39)30(55)50-19-7-13-25(50)29(54)47-22(10-4-16-43-32(36)37)28(53)49-24(31(56)57)12-6-18-45-34(40)41/h20-25,42H,1-19,35H2,(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,56,57)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
MVPWVDZKWHDKNZ-OOPVGHQCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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